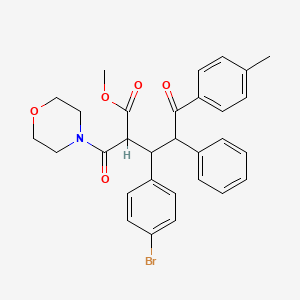
Methyl 3-(4-bromophenyl)-5-(4-methylphenyl)-2-(morpholin-4-ylcarbonyl)-5-oxo-4-phenylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-2-(MORPHOLINOCARBONYL)-5-OXO-4-PHENYLPENTANOATE is a complex organic compound with a unique structure that includes bromophenyl, methylphenyl, morpholinocarbonyl, and phenylpentanoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-2-(MORPHOLINOCARBONYL)-5-OXO-4-PHENYLPENTANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The reaction begins with the bromination of a phenyl compound to introduce the bromine atom.
Coupling Reactions: The bromophenyl intermediate is then coupled with a methylphenyl compound through a palladium-catalyzed cross-coupling reaction.
Morpholinocarbonyl Introduction: The morpholinocarbonyl group is introduced via a nucleophilic substitution reaction.
Final Esterification: The final step involves esterification to form the pentanoate ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-2-(MORPHOLINOCARBONYL)-5-OXO-4-PHENYLPENTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
METHYL 3-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-2-(MORPHOLINOCARBONYL)-5-OXO-4-PHENYLPENTANOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of METHYL 3-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-2-(MORPHOLINOCARBONYL)-5-OXO-4-PHENYLPENTANOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to bind to specific sites on these targets, modulating their activity. This can result in changes in cellular processes, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-BROMOPHENYL)THIO)-1-(4-METHYLPHENYL)-1-PROPANONE
- (4-BROMOPHENYL)(3-ISOPROPOXY-4-METHYLPHENYL)METHANOL
- (4-BROMOPHENYL)(3-(CYCLOPROPYLMETHOXY)-4-METHYLPHENYL)METHANOL
Uniqueness
METHYL 3-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-2-(MORPHOLINOCARBONYL)-5-OXO-4-PHENYLPENTANOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds, which may lack one or more of these functional groups or have different structural arrangements.
Properties
Molecular Formula |
C30H30BrNO5 |
|---|---|
Molecular Weight |
564.5 g/mol |
IUPAC Name |
methyl 3-(4-bromophenyl)-5-(4-methylphenyl)-2-(morpholine-4-carbonyl)-5-oxo-4-phenylpentanoate |
InChI |
InChI=1S/C30H30BrNO5/c1-20-8-10-23(11-9-20)28(33)26(21-6-4-3-5-7-21)25(22-12-14-24(31)15-13-22)27(30(35)36-2)29(34)32-16-18-37-19-17-32/h3-15,25-27H,16-19H2,1-2H3 |
InChI Key |
IPKQTAMTJRTCJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)C(C3=CC=C(C=C3)Br)C(C(=O)N4CCOCC4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















